tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate - 1375473-37-2

tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

Catalog Number: EVT-1668677
CAS Number: 1375473-37-2
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Hydrolysis: The tert-butyl ester group could be hydrolyzed under acidic or basic conditions to give the corresponding carboxylic acid. []
  • N-Alkylation: The nitrogen atoms in the diazepine ring can undergo alkylation reactions with suitable alkylating agents. []
  • Acylation: The nitrogen atoms can also be acylated with acyl chlorides or anhydrides. []
Applications
  • Medicinal Chemistry: Similar compounds have been investigated for their potential use as anxiolytics, sedatives, anticonvulsants, and muscle relaxants. [, , , , , , , ] tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate could be used as a starting point for developing novel therapeutics with improved pharmacological profiles.
  • Organic Synthesis: It could serve as a valuable building block for synthesizing more complex molecules, particularly in developing new heterocyclic compounds. [, , ]

    2,3,4,5-Tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid methyl ester (SB-235349)

    • Compound Description: SB-235349 is a key intermediate in the synthesis of Lotrafiban, a GPIIb/IIIa receptor antagonist. [, ] It acts as a precursor for the synthesis of Lotrafiban by undergoing a series of chemical transformations. [] The synthesis of SB-235349 starts from 2-nitrobenzyl alcohol and involves multiple steps like mesylation, reaction with methylamine, reaction with dimethylacetylene dicarboxylate, reduction, and subsequent reactions leading to the formation of the benzodiazepine ring. []

    (2S)-7-(4,4‘-Bipiperidinylcarbonyl)-2,3,4,5-tetrahydro-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid hydrochloride (SB-214857-A, lotrafiban)

    • Compound Description: SB-214857-A, also known as Lotrafiban, is a potent GPIIb/IIIa receptor antagonist. [] It acts by inhibiting platelet aggregation. [, ]
    • Relevance: Lotrafiban is synthesized from the key intermediate SB-235349 and retains the core 1,4-benzodiazepine structure found in tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, but with different substituents at the 2 and 7 positions. []

    (2S)-2,3,4,5-Tetrahydro-7-iodo-4-methyl-3-oxo-1H-1,4-benzodiazepine-2-acetic acid

    • Compound Description: This compound is a synthetic intermediate in the multi-step synthesis of Lotrafiban. [] It is derived from the chiral resolution of the racemic SB-235349. []
    • Relevance: This intermediate shares the core 1,4-benzodiazepine structure with tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, with variations only in the substituents at the 2 and 7 positions of the seven-membered ring. []

    tert-Butyl 8-bromo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate

    • Compound Description: This compound serves as a precursor in the synthesis of [123I]tert-butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a potential SPECT imaging agent. []
    • Relevance: This compound, like tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, includes a tert-butyl carboxylate group, but it differs by having a bromine atom and an imidazo ring fused to the benzodiazepine core. []
    • Compound Description: This radiolabeled compound is a high-affinity and selective radioligand for the DI subtype of the benzodiazepine receptor. [] It is synthesized from the corresponding 8-bromo derivative via a palladium-mediated stannylation followed by iododestannylation using [123I]NaI. []
    • Relevance: Like tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, it features a tert-butyl carboxylate group attached to a benzodiazepine ring system. It differs by possessing an iodine atom and an imidazo ring fused to the benzodiazepine core. []
  • 5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones

    • Compound Description: This class of compounds acts as selective antagonists of muscarinic (M3) receptors. [] They hold potential for treating diseases associated with muscarinic receptor dysfunction. []
    • Relevance: These compounds, like tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, belong to the benzazepine class. [] The structural difference lies in the presence of a ketone group at the 4-position and a hydroxyl group at the 5-position in 5-Hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-ones, which are absent in the main compound. []

    2-Methyl-1-phenylimidazo[4,5-c]pyridine (2)

    • Compound Description: This compound exhibits moderate antagonist activity against platelet-activating factor (PAF). [] It served as a lead compound for further structural modification to enhance PAF antagonist activity. []
    • Relevance: Despite both being heterocyclic compounds, 2-Methyl-1-phenylimidazo[4,5-c]pyridine differs significantly in its structure from tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate. The former comprises an imidazo[4,5-c]pyridine core, while the latter features a benzodiazepine core. []

    7,8-Dichloro-1-methyl-4-[4-(methylimidazo[4,5-c]pyrid-1-yl)phenyl]-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one (21)

    • Compound Description: Compound 21 is a potent benzazepine derivative that demonstrates strong antagonist activity against PAF. [] It exhibits significant potency in both in vitro and in vivo assays. []
    • Relevance: Both compound 21 and tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate fall under the classification of benzazepines. They share a similar core structure but differ in the substitution pattern, particularly with compound 21 possessing chlorine atoms at the 7 and 8 positions and a methylimidazo[4,5-c]pyridylphenyl substituent at the 4-position. []

    Isopropyl-6-benzyloxy-4-methoxymethyl-beta-carboline-3-carboxylate (abecarnil)

    • Compound Description: Abecarnil is a beta-carboline derivative and a ligand for benzodiazepine receptors, possessing anxiolytic and anticonvulsant properties. [] It exerts its effects by modulating the central gamma-aminobutyric acid (GABA)A receptor complex, similar to diazepam. []
    • Relevance: While both are heterocyclic compounds with potential CNS activity, Abecarnil and tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate belong to different chemical classes. Abecarnil is a beta-carboline derivative, while the latter is a benzodiazepine. [] Although they share a structural resemblance in their ring systems, their core structures and pharmacological profiles are distinct. []

    3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218,872)

    • Compound Description: CL 218,872 acts as an α1GABAA agonist. [, ] It can induce ethanol-like discriminative stimulus effects. [, ]
    • Relevance: CL 218,872 differs structurally from tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, belonging to the triazolopyridazine class, while the latter is a benzodiazepine. [, ] Their pharmacological profiles may also differ significantly. [, ]

    3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-5-(1-methylethyl)imidazo(1,5-a)quinoxalin-4(5H)-one (panadiplon)

    • Compound Description: Panadiplon functions as an α5GABAA agonist, exhibiting similar pharmacological effects to QH-ii-066. [, ]
    • Relevance: Panadiplon, like tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, targets GABA receptors, although it specifically activates the α5GABAA subtype, unlike the non-selective action of benzodiazepines. [, ] Their binding sites and subsequent effects on GABAergic neurotransmission might differ. [, ]
    • Compound Description: These compounds are intermediates formed during the synthesis of 3-acyl-1,5-benzodiazepines. []
    • Relevance: These intermediates, unlike tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, do not possess a benzodiazepine ring. [] They serve as precursors in a synthetic route towards benzodiazepine derivatives. []
  • 1-Vinyl-2-ethoxycarbonylmethyl-1,2,3,4-tetrahydroisoquinolinium salts

    • Compound Description: These are quaternary ammonium salts used as starting materials in rearrangement reactions to synthesize benz-fused medium-ring heterocycles. [] The rearrangement reactions can lead to either 2,3,4,5-tetrahydro-1H-3-benzazonine derivatives or 1-vinyl-2,3,4,5-tetrahydro-1H-benzazepines depending on the reaction conditions. []
    • Relevance: These salts, unlike tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, are tetrahydroisoquinolinium derivatives. [] They serve as precursors for the synthesis of medium-ring heterocycles, including benzazepines and benzazonines, through rearrangement reactions. []
    • Compound Description: These compounds are benz-fused medium-ring heterocycles containing a nine-membered ring. [] They are synthesized via the [, ] sigmatropic rearrangement of 1-vinyl-2-ethoxycarbonylmethyl-1,2,3,4-tetrahydroisoquinolinium salts. []
    • Relevance: Unlike tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate, which possesses a seven-membered ring, 2,3,4,5-Tetrahydro-1H-3-benzazonine derivatives feature a nine-membered ring as part of their structure. [] They are examples of medium-ring heterocycles, while the main compound is a benzodiazepine derivative. []

Properties

CAS Number

1375473-37-2

Product Name

tert-butyl 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-4-carboxylate

IUPAC Name

tert-butyl 3-methyl-1,2,3,5-tetrahydro-1,4-benzodiazepine-4-carboxylate

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

InChI

InChI=1S/C15H22N2O2/c1-11-9-16-13-8-6-5-7-12(13)10-17(11)14(18)19-15(2,3)4/h5-8,11,16H,9-10H2,1-4H3

InChI Key

RNDNEGJZXHZIHG-UHFFFAOYSA-N

SMILES

CC1CNC2=CC=CC=C2CN1C(=O)OC(C)(C)C

Canonical SMILES

CC1CNC2=CC=CC=C2CN1C(=O)OC(C)(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.